molecular formula C9H7ClO4 B1590945 3-Chloro-4-(methoxycarbonyl)benzoic acid CAS No. 55737-77-4

3-Chloro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1590945
CAS No.: 55737-77-4
M. Wt: 214.6 g/mol
InChI Key: IHWMWEIAAARWJH-UHFFFAOYSA-N
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Description

3-Chloro-4-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7ClO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid typically involves the following steps:

    Esterification: The starting material, 3-chloro-4-hydroxybenzoic acid, undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-chloro-4-hydroxybenzoate.

    Oxidation: The methyl ester is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

    Reduction: The compound can be reduced to form 3-chloro-4-(hydroxymethyl)benzoic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-amino-4-(methoxycarbonyl)benzoic acid or 3-thio-4-(methoxycarbonyl)benzoic acid.

    Hydrolysis: Formation of 3-chloro-4-carboxybenzoic acid.

    Reduction: Formation of 3-chloro-4-(hydroxymethyl)benzoic acid.

Scientific Research Applications

3-Chloro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Serves as a building block for the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Used in the production of herbicides and pesticides.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The methoxycarbonyl group can enhance the compound’s ability to interact with target proteins, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxybenzoic acid
  • 3-Chloro-4-(hydroxymethyl)benzoic acid
  • 4-(Methoxycarbonyl)benzoic acid

Uniqueness

3-Chloro-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both a chlorine atom and a methoxycarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The chlorine atom provides a site for nucleophilic substitution, while the methoxycarbonyl group can undergo various transformations, enhancing the compound’s versatility in chemical reactions.

Properties

IUPAC Name

3-chloro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWMWEIAAARWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559534
Record name 3-Chloro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55737-77-4
Record name 3-Chloro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(methoxycarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 3-amino-4-(methoxycarbonyl)benzoic acid (781 mg, 4.0 mmol) suspended in acetic acid (10 mL) and conc. HCl (10 mL) was added aq. NaNO2 (276 mg, 4.0 mmol, 5 mL) at 0° C. The resulting mixture was stirred for 30 minutes. CuCl (400 mg, 8.0 mmol) in 10 mL of conc. HCl. was added to the mixture at 0° C. The resulting mixture was stirred at 30° C. for 6 hours. Followed a standard aqueous/EtOAc workup procedure (800 mg, yield 93%).
Quantity
781 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
10 mL
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reactant
Reaction Step Three
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Quantity
5 mL
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reactant
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Name
Quantity
10 mL
Type
reactant
Reaction Step Four
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10 mL
Type
solvent
Reaction Step Five
Name
CuCl
Quantity
400 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 2 L RB flask equipped with a magnetic stirrer, a slurry of crude 2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid methyl ester (Example 74; 32 g, 0.10 mol) in water (300 mL) was treated with 1N sodium hydroxide solution (300 mL, 0.3 mol). Most of the solids quickly dissolved and the solution was stirred at room temperature overnight. The mixture was filtered through Celite® to remove undissolved solids (residual N,N-dicyclohexylurea) and the filter cake was washed with water (2×30 mL). The combined filtrates were transferred to a separatory funnel and extracted with diethyl ether (2×300 mL). Each diethyl ether extract was back-washed in turn with brine (50 mL). The combined aqueous phases were stirred as they were acidified by the addition of 6N hydrochloric acid (55 mL, 0.33 mol). The resulting mixture was stirred overnight at room temperature, then the precipitated solids were collected by filtration and the filter cake was washed with water (2×60 mL). The slightly off-white solid was dried in vacuo over P2O5 then was dissolved in warm ethyl acetate (400 mL) and the solution was treated with charcoal (4 g) and filtered through a bed of Celite®. The filter cake was washed with ethyl acetate (2×40 mL). The combined filtrates were concentrated to about 250 mL then sufficient hexane was added to the hot stirred solution to produce a permanent cloud point. The mixture was cooled to room temperature, then was stored at −20° C. overnight. The solids were collected by filtration and were washed with hexane (2×50 mL) to give 2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid, mp 167-1690° C. (27.1 g, 88.6%) from 3-chloro-4-(methoxycarbonyl)benzoic acid].
Name
2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid methyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
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reactant
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Quantity
300 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 2 L round-bottom flask, equipped with a mechanical stirrer, was charged 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (25.15 g, 0.11 mol), methanol (300 mL) and tetrahydrofuran (300 mL). Over 10 min, a solution of lithium hydroxide monohydrate (4.62 g, 0.11 mol) in water (200 mL) was added. After the reaction had proceeded at ambient temperature overnight, the solution was concentrated in vacuo to about 150 mL and then diluted with water (200 mL). The precipitated solid was filtered off and washed with water (2×20 mL) to give the recovered starting material, 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (1.8 g), as shiny platelets. The combined filtrates were stirred while 1N hydrochloric acid (112 mL, 0.112 mol) was added. The resulting solid was filtered off, washed with water (2×50 mL) and air dried. The solid was dissolved in methanol (300 mL) and warmed to about 45° C., then to the stirred solution, water was added to just before the cloud point. After the solution was left at room temperature overnight, the resulting colorless solid that had formed was filtered off, washed in turn with a cold mixture of methanol-water (1:2; 30 mL) and cold water (30 mL). The solid was recrystallized once more from methanol-water as described above and dried, to give 3-chloro-4-(methoxycarbonyl)benzoic acid (13.1 g, 55.5% yield) as colorless needles.
Quantity
25.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.62 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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